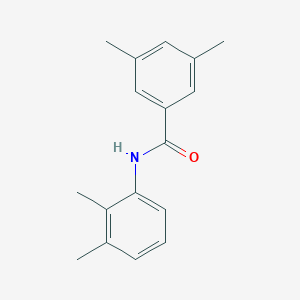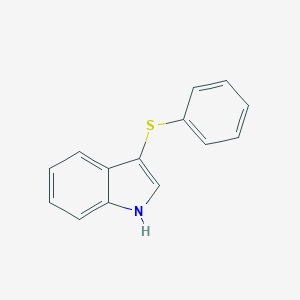
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide, also known as Dibenzoylmethane (DBM), is a small molecule that belongs to the class of chalcones. It is widely used in scientific research because of its unique chemical properties and potential biological activities.
Mecanismo De Acción
The mechanism of action of DBM is not fully understood. However, it has been suggested that DBM exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. DBM has also been shown to inhibit the activity of enzymes such as COX-2 and MMPs, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects
DBM has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DBM has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. In addition, DBM has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized. However, DBM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in cell culture experiments. In addition, DBM can be toxic at high concentrations, which can limit its use in vivo.
Direcciones Futuras
For the study of DBM include the development of DBM derivatives, investigation of its potential use in combination with other drugs, and exploration of its role in the regulation of the gut microbiome.
Métodos De Síntesis
DBM can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Michael addition. The most commonly used method for synthesizing DBM is Claisen-Schmidt condensation. This method involves the reaction of 2,3-dimethylbenzaldehyde with 3,5-dimethylbenzoyl chloride in the presence of a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
DBM has been extensively studied for its potential biological activities. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and anti-aging properties. DBM has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis.
Propiedades
Número CAS |
701224-94-4 |
|---|---|
Nombre del producto |
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide |
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-11-8-12(2)10-15(9-11)17(19)18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3,(H,18,19) |
Clave InChI |
RKUCHQSNAYBWJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)


![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)


![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)


![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)

